5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine
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Overview
Description
5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a phenyl group at the 2-position and a methylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrimidine with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a nucleophilic substitution reaction using a methylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The halogenated pyrimidine can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound has similar structural features and exhibits dual antimicrobial and anti-inflammatory activities.
Sulfonamide-based Indole Analogs: These compounds share the sulfonamide moiety and have been studied for their biological activities.
Uniqueness
5-(Methylsulfonyl)-2-phenylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-methylsulfonyl-2-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-17(15,16)9-7-13-11(14-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWWQTKUKXBBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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